molecular formula C16H16O3 B311074 4-Methoxyphenyl3,4-dimethylbenzoate

4-Methoxyphenyl3,4-dimethylbenzoate

Cat. No.: B311074
M. Wt: 256.3 g/mol
InChI Key: KMPRYXGLIZYZBA-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 3,4-dimethylbenzoate is a synthetic benzoate ester characterized by a 3,4-dimethyl-substituted benzoyl group esterified to a 4-methoxyphenyl moiety. Its molecular formula is C₁₆H₁₆O₃, derived from the combination of 3,4-dimethylbenzoic acid and 4-methoxyphenol.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

(4-methoxyphenyl) 3,4-dimethylbenzoate

InChI

InChI=1S/C16H16O3/c1-11-4-5-13(10-12(11)2)16(17)19-15-8-6-14(18-3)7-9-15/h4-10H,1-3H3

InChI Key

KMPRYXGLIZYZBA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares substituent patterns, molecular formulas, and key properties of 4-Methoxyphenyl 3,4-dimethylbenzoate with structurally related compounds:

Compound Name Substituents (Benzoyl/Phenyl) Molecular Formula Melting Point (°C) Source/Application
4-Methoxyphenyl 3,4-dimethylbenzoate 3,4-dimethyl; 4-methoxy C₁₆H₁₆O₃ Not reported Synthetic (inferred)
Methyl 3,5-dimethoxybenzoate 3,5-dimethoxy; methyl C₁₀H₁₂O₄ Not provided Synthetic intermediates
Methyl 3,6-dihydroxy-2,4-dimethylbenzoate 2,4-dimethyl; 3,6-dihydroxy C₁₀H₁₂O₄ Not reported Natural (lichen isolate)
Phenyl benzoate None C₁₃H₁₀O₂ 69–71 Plasticizers, solvents
Methyl 5-bromo-2,4-dimethylbenzoate 2,4-dimethyl; 5-bromo C₁₀H₁₁BrO₂ Not reported Pharmaceutical intermediates
Key Observations:
  • Substituent Effects: Methoxy Groups: The 4-methoxy group in the target compound enhances solubility in polar solvents compared to non-substituted analogs like phenyl benzoate. However, methyl 3,5-dimethoxybenzoate (C₁₀H₁₂O₄) exhibits higher polarity due to two methoxy groups . Halogenation: Methyl 5-bromo-2,4-dimethylbenzoate’s bromine atom introduces electron-withdrawing effects, altering its electronic profile and making it more reactive in cross-coupling reactions compared to the target compound .

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